molecular formula C23H19Cl3N4O B11996485 3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide

3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide

Cat. No.: B11996485
M. Wt: 473.8 g/mol
InChI Key: YILBAQDXYGUBKJ-QPVKGZBASA-N
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Description

3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide is a synthetic organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide typically involves the following steps:

    Formation of the Azo Compound: The synthesis begins with the diazotization of aniline derivatives, followed by coupling with phenylamine to form the azo compound.

    Introduction of the Trichloroethyl Group: The azo compound is then reacted with trichloroacetyl chloride under basic conditions to introduce the trichloroethyl group.

    Acrylamide Formation: Finally, the trichloroethyl-azo compound is reacted with acryloyl chloride to form the desired acrylamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide can undergo various chemical reactions, including:

    Oxidation: The azo linkage can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted acrylamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and trichloroethyl group play crucial roles in its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylazoaniline: Shares the azo linkage but lacks the trichloroethyl and acrylamide groups.

    N-Phenylacrylamide: Contains the acrylamide group but lacks the azo and trichloroethyl groups.

Properties

Molecular Formula

C23H19Cl3N4O

Molecular Weight

473.8 g/mol

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]prop-2-enamide

InChI

InChI=1S/C23H19Cl3N4O/c24-23(25,26)22(28-21(31)16-11-17-7-3-1-4-8-17)27-18-12-14-20(15-13-18)30-29-19-9-5-2-6-10-19/h1-16,22,27H,(H,28,31)/b16-11+,30-29?

InChI Key

YILBAQDXYGUBKJ-QPVKGZBASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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